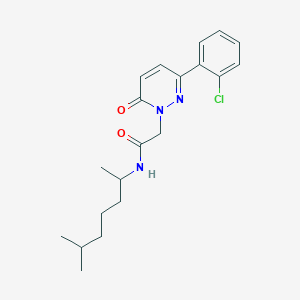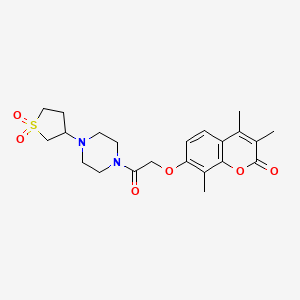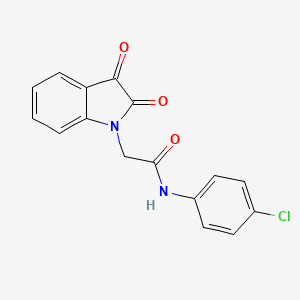
5,6-dichloro-2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole core substituted with thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving ortho-diamines and carboxylic acids or their derivatives.
Introduction of Chlorine Atoms: Chlorination of the benzodiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Thiophene Groups: The thiophene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified thiophene groups.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets through its heterocyclic structure. The thiophene groups contribute to π-π stacking interactions, while the benzodiazole core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-fused molecule with applications in organic electronics.
2,5-Di(thiophen-2-yl)furan-3-carbonitriles: Compounds with thiophene groups that exhibit electrochromic properties.
Uniqueness
5,6-DICHLORO-2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both chlorine and thiophene groups. This combination imparts distinct electronic properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C16H10Cl2N2S2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
5,6-dichloro-2-thiophen-3-yl-1-(thiophen-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C16H10Cl2N2S2/c17-12-5-14-15(6-13(12)18)20(7-10-1-3-21-8-10)16(19-14)11-2-4-22-9-11/h1-6,8-9H,7H2 |
InChI Key |
AATUUQBCJXFVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CN2C3=CC(=C(C=C3N=C2C4=CSC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzylpiperidin-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11136281.png)
![1-[(6-bromo-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B11136289.png)
![8-chloro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11136299.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11136301.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B11136306.png)
![N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide](/img/structure/B11136317.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136322.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136342.png)


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11136355.png)


![3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11136372.png)
